1-tert-Butylbicyclo[3.1.0]hexane
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Overview
Description
1-tert-Butylbicyclo[310]hexane is a unique bicyclic compound characterized by its rigid structure and the presence of a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butylbicyclo[3.1.0]hexane can be synthesized through a (3 + 2) annulation reaction of cyclopropenes with cyclopropylanilines. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1-tert-Butylbicyclo[3.1.0]hexane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-Butylbicyclo[3.1.0]hexane involves its interaction with various molecular targets and pathways. The strained ring system allows for unique reactivity, enabling the compound to participate in a range of chemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used, such as in drug development or material synthesis .
Comparison with Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure and reactivity.
Bicyclo[1.1.0]butane: Known for its high ring strain and unique chemical properties.
Cyclohexane Derivatives: Compounds like 1-tert-butyl-1-methylcyclohexane, which have different ring sizes and substituents.
Properties
CAS No. |
85739-38-4 |
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Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
1-tert-butylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H18/c1-9(2,3)10-6-4-5-8(10)7-10/h8H,4-7H2,1-3H3 |
InChI Key |
VWOWWKWGBSNQCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C12CCCC1C2 |
Origin of Product |
United States |
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